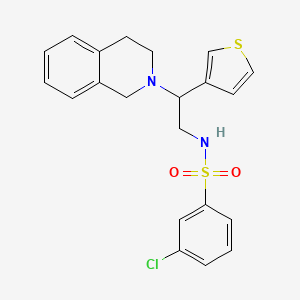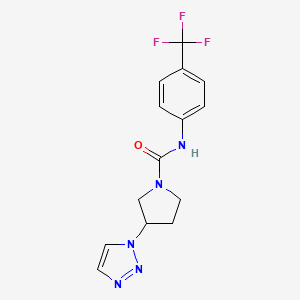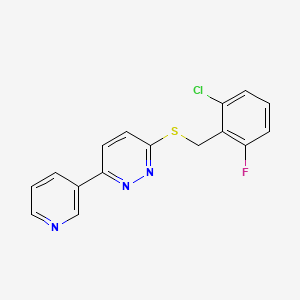![molecular formula C21H24N4O2S B2708310 N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396845-97-8](/img/structure/B2708310.png)
N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the reaction between tryptamine and a carboxylic acid derivative, using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques provide information about the types of atoms in the molecule, their connectivity, and the overall 3D shape of the molecule.Aplicaciones Científicas De Investigación
Metabolism and Disposition in Humans
One study explored the metabolism and disposition of a structurally related γ-Aminobutyric Acid Type A Receptor Partial Agonist in humans. It detailed the metabolic pathways and the role of specific enzymes in drug biotransformation, which is critical for understanding the pharmacokinetics and dynamics of similar compounds. Such research is foundational for developing new medications and predicting their behavior in the human body (Shaffer et al., 2008).
Pharmacokinetics and Metabolic Patterns
Another study on Meloxicam, a nonsteroidal anti-inflammatory drug, elucidated its pharmacokinetics and metabolic patterns in humans. This research offers insights into how drugs are absorbed, distributed, metabolized, and excreted, highlighting the importance of understanding these processes for effective drug development and therapeutic application (Schmid et al., 1995).
Drug Efficacy and Mechanisms of Action
Research comparing the efficacy of temozolomide versus dacarbazine in treating advanced metastatic malignant melanoma provides a clear example of how understanding a drug's mechanism of action and its metabolic pathways can guide the choice of treatment for specific conditions. Such comparative studies are crucial for optimizing therapeutic strategies and improving patient outcomes (Middleton et al., 2000).
MGMT Immunoexpression and Drug Responsiveness
A study on the responsiveness of pituitary tumors to temozolomide therapy, based on MGMT immunoexpression, illustrates the significance of biomarkers in predicting treatment outcomes. This research underscores the potential of personalized medicine, where treatments can be tailored based on individual genetic markers or expression profiles, to enhance efficacy and minimize adverse effects (Kovacs et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
7-ethyl-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-16-13(2)24-21-25(20(16)27)11-15(12-28-21)19(26)22-9-8-14-10-23-18-7-5-4-6-17(14)18/h4-7,10,15,23H,3,8-9,11-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXJIQXOPSNUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCCC3=CNC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2708232.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2708234.png)
![N-[3-(methylsulfanyl)phenyl]oxane-4-carboxamide](/img/structure/B2708235.png)


![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2708238.png)


![Methyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2708243.png)
![2-[2-(Butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B2708244.png)
![5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide](/img/structure/B2708246.png)
![3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2708248.png)

